

Technical Support Center: Refining Robotics Automation in Manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Narasino*

Cat. No.: *B1676957*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the implementation and operation of robotics automation in manufacturing processes in Narashino.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of integrating robotics into our manufacturing line?

A1: Integrating robotics can significantly enhance your manufacturing operations by:

- Increasing Productivity: Robots can operate 24/7 without fatigue, leading to higher output and shorter production cycles.[\[1\]](#)
- Improving Product Quality: Robots perform tasks with high precision and consistency, minimizing errors and leading to fewer product defects.[\[1\]](#)
- Enhancing Workplace Safety: Robots can take over hazardous or repetitive tasks, reducing the risk of workplace accidents and injuries to human workers.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Reducing Operational Costs: While there is an initial investment, robotics can lead to long-term cost savings by reducing labor costs and increasing efficiency.[\[1\]](#)

Q2: What are the key challenges to consider when implementing robotics automation?

A2: While beneficial, robotics implementation comes with challenges that require careful planning:

- Initial Investment: The upfront cost of purchasing and integrating robotic systems can be substantial.[4][5]
- Integration with Existing Systems: Ensuring new robots work seamlessly with your current machinery and software can be complex.[6]
- Employee Skillset and Training: Your team will require training to operate and maintain the new robotic systems effectively.[4]
- Safety and Compliance: Adhering to strict safety regulations for robotic work cells is crucial to prevent accidents.[4]

Q3: What are "cobots" and how are they being used in Narashino?

A3: "Cobots," or collaborative robots, are designed to work safely alongside human employees without the need for traditional safety barriers. In Narashino's food manufacturing sector, for instance, cobots are utilized for tasks such as stacking rice balls and seasoning packaged foods, addressing challenges posed by an aging workforce.

Q4: How can we ensure the safety of our employees working alongside robots?

A4: Ensuring employee safety is paramount. Key measures include:

- Thorough Risk Assessment: Conduct a comprehensive risk assessment for each robotic application to identify and mitigate potential hazards.
- Safety Sensors and Guards: Implement safety features like light curtains, pressure-sensitive mats, and physical guarding to create a safe work environment.
- Proper Training: Train all personnel who will interact with the robots on safe operating procedures and emergency protocols.
- Exclusive Control During Maintenance: For troubleshooting and maintenance, ensure the worker inside the cell has exclusive control over the equipment to prevent accidental startup.

Troubleshooting Guides

This section provides solutions to common problems you may encounter with your robotic systems.

Robotic Arm and Motion Errors

Q: My FANUC robot is displaying an error code. What does it mean and how can I fix it?

A: Please refer to the table below for common FANUC error codes, their meanings, and recommended solutions.

Error Code	Meaning	Common Causes	Solution
SRVO-021: SRDY Off	The servo-ready signal is off.	Issue with the servo amplifier, motor, or controller.	Check connections between the servo amplifier and motor. Inspect the amplifier for damage. Verify controller settings. [7]
SRVO-023: SERVO Alarm	Servo alarm condition.	Overload, over-temperature, or a hardware fault in the servo amplifier.	Reduce the load on the motor. Ensure adequate cooling. Replace a faulty servo amplifier if necessary. [7]
MOTN-018: Position not reachable	The robot cannot access the requested position.	The programmed point is outside the robot's work envelope or is blocked by an obstacle.	Check the programmed coordinates and ensure the path is clear.
SRVO-230/231: Chain Abnormal	A break in the emergency stop circuit.	A disconnected or faulty emergency stop button or wiring.	Inspect the emergency stop circuit, including all buttons and wiring, for any breaks or loose connections. [8]

Q: The robotic arm is not moving to the correct position or is drifting. What should I do?

A: Inaccurate positioning can be due to several factors. A common solution is to recalibrate the robot. For a detailed procedure, please refer to the Experimental Protocol section on Robot Arm Calibration.

Vision System Errors

Q: Our robot's vision system is failing to identify parts correctly. What are the common causes?

A: Vision system failures can often be attributed to the following:

- Improper Lighting: Inconsistent or inadequate lighting can affect image quality. 2D vision systems are particularly sensitive to changes in light.[9]
- Incorrect Camera Setup: The camera's resolution, frame rate, or field of view may not be appropriate for the application.[9]
- Poor Data Quality: The vision model may have been trained on data that doesn't represent the full range of scenarios it will encounter.[9]
- Changes in the Part or Environment: Variations in part color, texture, or the surrounding environment can confuse the vision system.[10]

Q: How do we troubleshoot a failing vision system?

A: Follow these steps:

- Check the Lighting: Ensure the work area has consistent and adequate lighting.
- Inspect the Camera: Verify the camera lens is clean and that its settings are optimized for the task.
- Review Image Quality: Examine the images the system is capturing. If the defect is not visible to the human eye in the image, the camera will not be able to detect it either.
- Retrain the Vision System: If there have been changes to the product or environment, retrain the vision system with new images that reflect these changes.

Pneumatic System Errors

Q: The robot's pneumatic gripper is failing to pick up objects. What should I check?

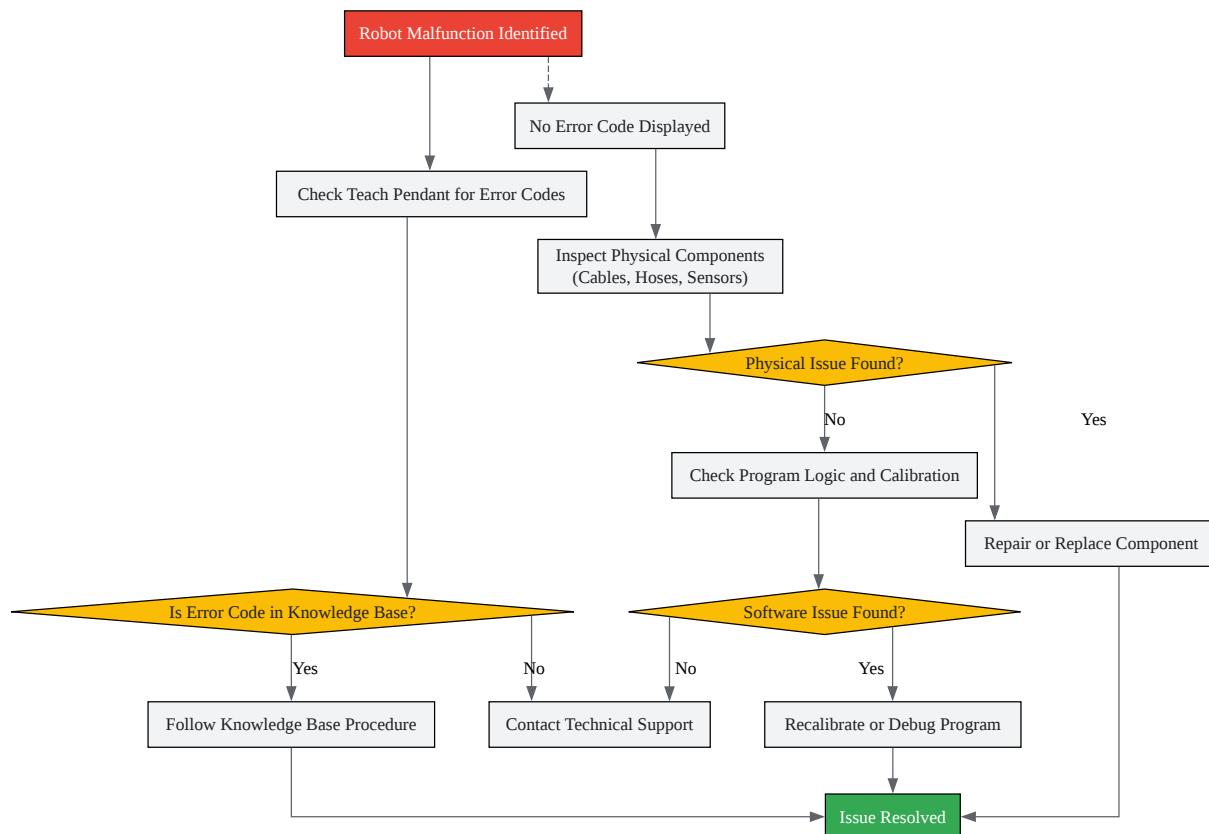
A: For pneumatic gripper issues, consider the following:

- Check for Air Leaks: Listen for hissing sounds near connections and tubing. Use soapy water to pinpoint the exact location of leaks.[5]

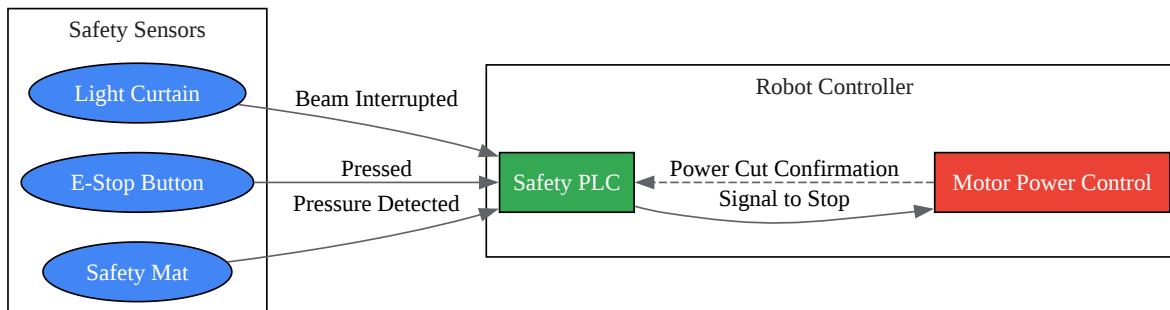
- Inspect for Sufficient Air Pressure: Ensure the compressor is supplying adequate and consistent air pressure.[5]
- Examine the Gripper Components: Check for worn-out seals or damaged suction cups that could prevent a proper grip.[10]
- Verify Valve Function: Ensure that the control valves are functioning correctly and are not stuck.

Experimental Protocols

Experimental Protocol 1: Robot Arm Calibration


Objective: To restore the positional accuracy of the robotic arm.

Methodology:


- Preparation:
 - Ensure the robot is powered on and the controller is active.
 - Remove any attachments from the end of the robotic arm, such as grippers.[2]
 - Clear the robot's workspace of any obstructions.
- Initiate Calibration Mode:
 - Using the robot's software interface, navigate to the calibration menu and select the calibration function.[2]
- Homing the Robot:
 - Move the robot to its designated "home" position, which is a predefined, fixed point.[2]
 - In the software, confirm that this is the home position. This sets a reference point for all subsequent movements.[2]
- Joint Range of Motion Check:

- The calibration software will then guide the robot through a series of movements to determine the full range of motion for each joint.[2]
- Defining the Workspace:
 - Using the teach pendant, manually move the robot arm to several points within its intended workspace.
 - At each point, record the position in the software. This helps the system create an accurate map of the work area.[2]
- Finalization:
 - Once a sufficient number of points have been recorded, end the calibration process in the software.
 - The robot's controller will use this data to update its kinematic model, ensuring more precise movements.

Mandatory Visualizations

[Click to download full resolution via product page](#)

A high-level workflow for troubleshooting common robotic system malfunctions.

[Click to download full resolution via product page](#)

Signaling pathway for a typical robotic work cell safety system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DE10143753B4 - Calibration method for a robot arm - Google Patents [patents.google.com]
- 2. What is robot calibration? - Standard Bots [standardbots.com]
- 3. scispace.com [scispace.com]
- 4. fsmdirect.com [fsmdirect.com]
- 5. How to Troubleshoot Common Issues in Pneumatic Systems | PennAir [pennair.com]
- 6. jhfoster.com [jhfoster.com]
- 7. robots.com [robots.com]
- 8. 28 FANUC robot programming error codes (and what they mean) | Blog | DIY Robotics [diy-robotics.com]
- 9. inbolt.com [inbolt.com]

- 10. Troubleshooting Common Robot Problems | Acieta [acieta.com]
- To cite this document: BenchChem. [Technical Support Center: Refining Robotics Automation in Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676957#refining-robotics-automation-for-manufacturing-in-narashino>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com